molecular formula C9H10O2 B155472 1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone CAS No. 136272-06-5

1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone

Cat. No. B155472
M. Wt: 150.17 g/mol
InChI Key: UGWWTFGLBXIPDF-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone, also known as Curcumin, is a natural compound found in the rhizome of the turmeric plant (Curcuma longa Linn.). It has been used in traditional medicine for centuries due to its various therapeutic properties. Curcumin has been extensively studied for its potential applications in the prevention and treatment of a wide range of diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.

Mechanism Of Action

1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone exerts its therapeutic effects through various molecular mechanisms. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. 1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone also activates the Nrf2-Keap1 pathway, which regulates the expression of antioxidant enzymes and protects against oxidative stress. Additionally, curcumin has been found to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.

Biochemical And Physiological Effects

1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. 1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone also enhances the activity of antioxidant enzymes and reduces oxidative stress. Additionally, curcumin has been shown to improve cardiovascular health by reducing cholesterol levels and inhibiting platelet aggregation.

Advantages And Limitations For Lab Experiments

1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone has several advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. 1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone also has low toxicity and is well-tolerated by animals and humans. However, curcumin has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, curcumin can undergo rapid metabolism and elimination in vivo, which can further limit its efficacy.

Future Directions

There are several future directions for research on curcumin. One area of focus is the development of curcumin analogs that have improved bioavailability and efficacy. Another area of focus is the identification of biomarkers that can predict the response to curcumin treatment. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of curcumin and to identify potential drug targets. Finally, clinical trials are needed to determine the safety and efficacy of curcumin in humans for the prevention and treatment of various diseases.

Synthesis Methods

1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone can be extracted from the turmeric plant, but the yield is low, and the process is time-consuming. Therefore, several chemical synthesis methods have been developed to produce curcumin in large quantities. One of the most commonly used methods is the Claisen-Schmidt condensation reaction, which involves the reaction of aromatic aldehydes with β-diketones in the presence of a base catalyst.

Scientific Research Applications

1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone has been extensively studied for its potential applications in the prevention and treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone has been found to inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy.

properties

CAS RN

136272-06-5

Product Name

1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone

InChI

InChI=1S/C9H10O2/c1-6(10)8-4-3-5-9(8)7(2)11/h3-5,10H,1-2H3/b8-6-

InChI Key

UGWWTFGLBXIPDF-VURMDHGXSA-N

Isomeric SMILES

C/C(=C/1\C=CC=C1C(=O)C)/O

SMILES

CC(=C1C=CC=C1C(=O)C)O

Canonical SMILES

CC(=C1C=CC=C1C(=O)C)O

synonyms

Ethanone, 1-[5-(1-hydroxyethylidene)-1,3-cyclopentadien-1-yl]-, (Z)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.